N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves the formation of the isoxazole ring followed by the introduction of the cyclohexyl and dimethyl groups. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. The focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3,4,5-Trisubstituted isoxazoles
- 3,5-Disubstituted-4,5-dihydroisoxazoles
- 4,5-Diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline
Uniqueness
N-CYCLOHEXYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-8-9(2)16-14-11(8)12(15)13-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,13,15) |
InChI Key |
BQMUJYLCQLIAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.